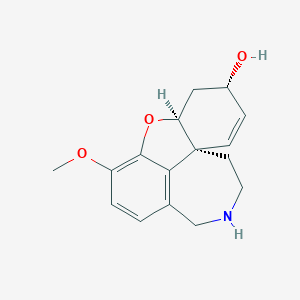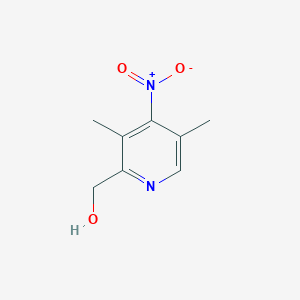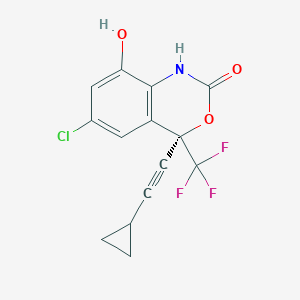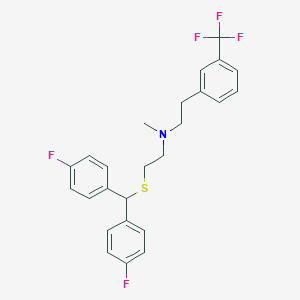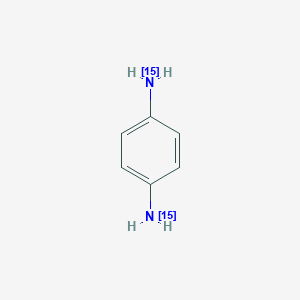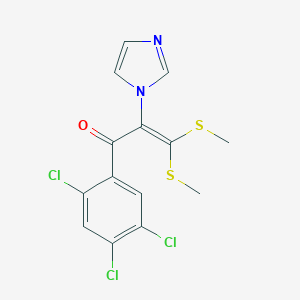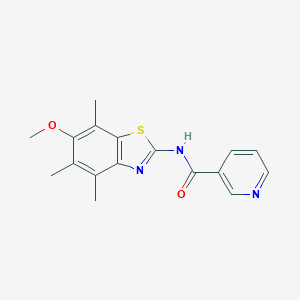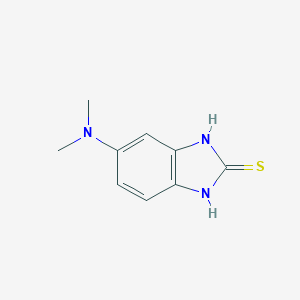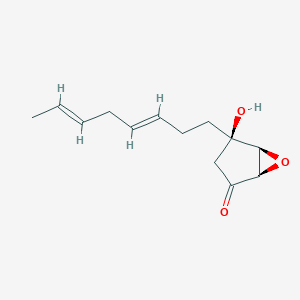
Carbacerulenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbacerulenin is a natural product that has been found to exhibit potent antibacterial and antifungal activity. It is a member of the family of compounds known as the carba analogs of the terpenoid antibiotic, the carbapenems. Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of carbacerulenin is not fully understood, but it is believed to involve inhibition of cell wall synthesis. Carbacerulenin has been shown to bind to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. This leads to the inhibition of cell wall synthesis, which ultimately leads to bacterial cell death. Carbacerulenin has also been shown to disrupt membrane integrity in some bacteria.
Effets Biochimiques Et Physiologiques
Carbacerulenin has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the formation of biofilms. Carbacerulenin has also been found to have an immunomodulatory effect, which means that it can modulate the immune response. This makes it a potential therapeutic agent for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Carbacerulenin has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, which makes it easy to obtain. It has also been found to exhibit potent antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, the synthesis of carbacerulenin is a complex and challenging process that requires several steps, which can make it difficult to obtain in large quantities. In addition, the mechanism of action of carbacerulenin is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of carbacerulenin. One direction is to investigate the mechanism of action of carbacerulenin in more detail. This will help to identify the specific targets of carbacerulenin and how it inhibits cell wall synthesis. Another direction is to investigate the potential of carbacerulenin as a therapeutic agent. This will involve conducting preclinical and clinical trials to determine its safety and efficacy in humans. Finally, there is a need to investigate the potential of carbacerulenin as a tool for studying bacterial and fungal infections. This will involve using carbacerulenin to investigate the mechanisms of infection and to identify new targets for antibacterial and antifungal drugs.
Méthodes De Synthèse
Carbacerulenin is a natural product that is produced by the bacterium Streptomyces sp. Tü 6075. The synthesis of carbacerulenin has been achieved through total synthesis and semi-synthesis. The total synthesis of carbacerulenin involves the synthesis of the entire molecule from simple starting materials, whereas the semi-synthesis involves the modification of a natural product precursor to produce carbacerulenin. The total synthesis of carbacerulenin is a complex and challenging process that requires several steps, and it has been achieved by several research groups.
Applications De Recherche Scientifique
Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit potent antibacterial and antifungal activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi. Carbacerulenin has been shown to be effective against gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. It has also been found to be effective against biofilms, which are communities of microorganisms that can form on surfaces and are resistant to antibiotics.
Propriétés
Numéro CAS |
147589-12-6 |
|---|---|
Nom du produit |
Carbacerulenin |
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1 |
Clé InChI |
QHVHSBUFOWIADJ-CDDKAPTLSA-N |
SMILES isomérique |
C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O |
SMILES |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
SMILES canonique |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
Synonymes |
carbacerulenin dl-carbacerulenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




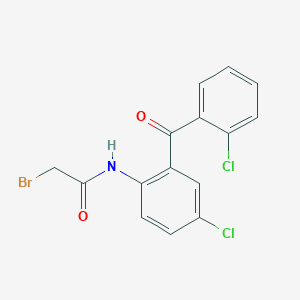

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
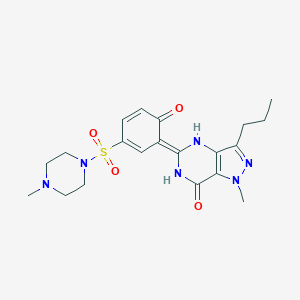
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
